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molecular formula C21H26O3 B8427159 4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid

4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid

Cat. No. B8427159
M. Wt: 326.4 g/mol
InChI Key: MMVFEOQZMOXBEJ-UHFFFAOYSA-N
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Patent
US04689176

Procedure details

On the other hand, 4-hydroxy-4'-biphenylcarboxylic acid ethyl ester (IV) (38.7 g, 0.160 mol) was dissolved in ethanol (200 ml), and KOH (9 g, 0.160 mol) was added to and dissolved in the solution, followed by adding optically active toluenesulfonic acid 1-methyl-heptyl ester (50 g, 0.176 mol) obtained above, keeping the mixture under reflux for 4 hours, then cooling, adding toluene (200 ml) and 6N--HCl (50 ml), washing the resulting toluene layer with 2N--NaOH aqueous solution and further with water till the washing water became neutral, and distilling off toluene to obtain as a residue, optically active 4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester (V) (38.6 g). This product (38.6 g, 0.109 mol) was dissolved in ethanol (6 ml), NaOH (5.3 g, 0.130 mol) and water (26 ml), followed by heating the solution under reflux for 10 minutes to deposit crystals, cooling, adding 6N--HCl (20 ml) to filter off crystals and further recrystallizing from acetic acid to obtain optically active 4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid (VI) (23.4 g). This product exhibited liquid crystal phases and the phase transition points were as follows: C-SC* point 160° C., SC*-Ch point 177° C. and Ch-I point 196° C.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 g
Type
reactant
Reaction Step Three
Name
toluenesulfonic acid 1-methyl-heptyl ester
Quantity
50 g
Type
reactant
Reaction Step Four
Name
4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester
Quantity
38.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
38.6 g
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Six
Name
Quantity
5.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
26 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(OC(C1C=CC(C2C=CC(O)=CC=2)=CC=1)=O)C.[OH-].[K+].CC(OS(C1C(C)=CC=CC=1)(=O)=O)CCCCCC.C([O:42][C:43]([C:45]1[CH:50]=[CH:49][C:48]([C:51]2[CH:56]=[CH:55][C:54]([O:57][CH:58]([CH3:65])[CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH3:64])=[CH:53][CH:52]=2)=[CH:47][CH:46]=1)=[O:44])C.[OH-].[Na+]>C(O)C.O.C1(C)C=CC=CC=1>[CH3:65][CH:58]([O:57][C:54]1[CH:55]=[CH:56][C:51]([C:48]2[CH:47]=[CH:46][C:45]([C:43]([OH:44])=[O:42])=[CH:50][CH:49]=2)=[CH:52][CH:53]=1)[CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH3:64] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
38.7 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
toluenesulfonic acid 1-methyl-heptyl ester
Quantity
50 g
Type
reactant
Smiles
CC(CCCCCC)OS(=O)(=O)C=1C(=CC=CC1)C
Step Five
Name
4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester
Quantity
38.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(CCCCCC)C
Step Six
Name
product
Quantity
38.6 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
5.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
26 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the solution
CUSTOM
Type
CUSTOM
Details
obtained above,
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
HCl (50 ml), washing the resulting toluene layer with 2N
DISTILLATION
Type
DISTILLATION
Details
distilling off toluene
CUSTOM
Type
CUSTOM
Details
to obtain as a residue
TEMPERATURE
Type
TEMPERATURE
Details
by heating the solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
adding 6N
FILTRATION
Type
FILTRATION
Details
HCl (20 ml) to filter off crystals
CUSTOM
Type
CUSTOM
Details
further recrystallizing from acetic acid

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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